N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide
Description
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a pyridine moiety attached via an ethyl linker to the indole nitrogen.
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(19-9-5-12-3-7-17-8-4-12)14-2-1-13-6-10-18-15(13)11-14/h1-4,6-8,10-11,18H,5,9H2,(H,19,20) |
InChI Key |
LDDFHSCWZZKZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction. For example, 2-(pyridin-4-yl)ethylamine can be reacted with an appropriate electrophile to form the desired product.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Hydrolysis
The carboxamide functional group undergoes hydrolysis under extreme pH or temperature (acidic or basic conditions), yielding 1H-indole-6-carboxylic acid and 2-(pyridin-4-yl)ethylamine.
Substitution Reactions
-
Pyridine ring modification : While the pyridine ring in the target compound is para-substituted (4-position), potential electrophilic substitution (e.g., nitration, halogenation) could occur under specific conditions .
-
Indole ring functionalization : The indole moiety may undergo Friedel-Crafts acylation or alkylation, though the electron-withdrawing amide group may reduce reactivity .
Reaction Conditions and Optimization
Stability and Limitations
-
Hydrolytic stability : Stable under standard conditions but susceptible to hydrolysis under extreme pH or heat.
-
Base sensitivity : Potential for deprotonation of the indole NH under basic conditions, affecting reactivity .
Comparison with Analogous Compounds
Research Findings
-
Biological applications : While not directly addressed in the synthesis-focused sources, the compound’s structural similarity to other indole-pyridine derivatives suggests potential enzyme inhibition or receptor modulation properties.
-
Scalability : Continuous flow reactors or automated platforms may enhance synthetic efficiency while maintaining purity.
Scientific Research Applications
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide is a compound with a molecular formula of C16H15N3O and a molecular weight of 265.31 g/mol. It combines indole and pyridine moieties, which are known for their diverse biological properties. Research suggests that N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide, a related compound, exhibits significant biological activity, particularly as a ligand in biochemical assays. It has been investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The compound's mechanism of action may involve interaction with specific enzymes and receptors, potentially leading to inhibition of cell proliferation and modulation of immune responses.
Scientific Research Applications
This compound and similar compounds have applications in:
- Medicinal Chemistry Investigated for therapeutic properties against various diseases.
- Biochemistry Used as a probe in protein-ligand studies.
- Enzyme Inhibition: Compounds with similar structures have been shown to act as enzyme inhibitors, modulating various biological pathways. The indole moiety facilitates interactions with active sites of enzymes, potentially leading to inhibition of cell proliferation and induction of apoptosis.
- Anti-inflammatory Properties: Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated significant anti-inflammatory activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac.
- Anticancer Activity: Preliminary studies suggest that this compound could inhibit cancer cell growth, although further research is necessary to confirm these effects. A study reported that structurally similar indole derivatives exhibited potent anticancer activity against various cancer cell lines.
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects, showing promising results against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anti-inflammatory Activity: In vitro studies have demonstrated significant anti-inflammatory activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac.
- Anticancer Potential: A study reported that structurally similar indole derivatives exhibited potent anticancer activity against various cancer cell lines.
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects, showing promising results against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)indole-3-carboxamide
- N-(pyridin-3-yl)indole-2-carboxamide
- N-(pyridin-4-yl)indole-5-carboxamide
Uniqueness
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide is unique due to the specific positioning of the pyridine moiety and the ethyl linker, which can influence its binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications.
Biological Activity
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H15N3O, with a molecular weight of 265.31 g/mol. The compound features a pyridine ring linked to an ethyl chain and an indole moiety substituted with a carboxamide group. The synthesis typically involves the formation of an amide bond between indole-6-carboxylic acid and pyridin-4-yl ethylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that indole-containing compounds demonstrated promising anti-tumor activity against human cancer cell lines such as MCF-7 (breast carcinoma), H460, A549, HT-29, and SMMC-7721 .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Similar compounds have been reported to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. In vitro studies indicated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary investigations have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-donating or electron-withdrawing groups on the pyridine or indole rings can enhance or diminish its biological efficacy. For example, the introduction of substituents at specific positions on the indole ring has been associated with increased anti-inflammatory and anticancer activities .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide | Pyridine ring, indole core | Anti-inflammatory, anticancer |
| N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide | Pyrazine and imidazole rings | Antimicrobial activity |
| 3-bromoimidazo[1,2-a]pyridines | Fused pyridine-imidazole structure | Diverse medicinal applications |
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Anticancer Study : In a xenograft model of head and neck cancer, compounds similar to this compound demonstrated significant tumor growth inhibition .
- Inflammation Model : In carrageenan-induced paw edema models in rats, related compounds exhibited potent anti-inflammatory effects, significantly reducing COX and iNOS expression levels compared to controls .
- Antimicrobial Efficacy : A recent study tested various derivatives against multiple bacterial strains, revealing MIC values ranging from 0.0039 to 0.025 mg/mL for certain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
